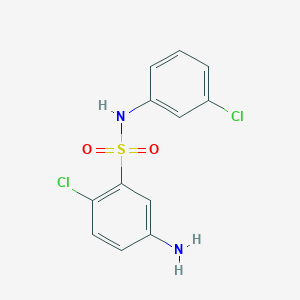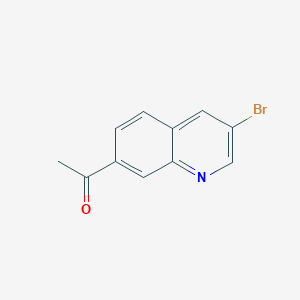![molecular formula C23H21N5O3S B2825794 Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852375-70-3](/img/structure/B2825794.png)
Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of synthetic approaches for the synthesis of triazolothiadiazine . One such approach involves a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, (44) and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a fusion of multiple rings including a triazole ring, a pyridazine ring, and a benzoate moiety. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to participate in a variety of reactions .Applications De Recherche Scientifique
Insecticidal Applications
Research involving the synthesis of innovative heterocycles incorporating a thiadiazole moiety demonstrates potential insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis. Such compounds are synthesized from versatile precursors and tested for their effectiveness, suggesting potential agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
Derivatives of thienopyrimidine and other heterocyclic compounds have been evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents. These compounds are synthesized through reactions of heteroaromatic o-aminonitrile with various substrates, leading to annelation of different moieties and exhibiting pronounced antimicrobial effects (Bhuiyan et al., 2006).
Antifungal and Antibacterial Properties
Synthesis and evaluation of new pyrazoline and pyrazole derivatives have been conducted, with some compounds showing significant antibacterial and antifungal activities. These activities are tested against a range of organisms, demonstrating the potential of such compounds in medical and pharmaceutical applications (Hassan, 2013).
Molecular Docking Analyses
Molecular docking studies of certain compounds indicate potential as cancer treatment inhibitors, based on binding energy and adherence to the active sites of proteins. This research suggests applications in the development of new therapeutic agents targeting specific proteins associated with cancer (Sert et al., 2020).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential in drug discovery and material science. Given the importance of the triazole scaffold, its synthesis has attracted much attention . This compound could be used to study the synthesis of novel organic compounds and explore their potential in various applications.
Mécanisme D'action
Target of Action
Similar compounds have been suggested to inhibit parasitic growth . Another study suggests that a related compound could potentially inhibit c-Met kinase .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that inhibit their function . More research is needed to fully understand the specific interactions and resulting changes.
Biochemical Pathways
Given the potential targets, it’s likely that the compound affects pathways related to parasitic growth and kinase activity . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Based on the potential targets, it can be inferred that the compound may inhibit parasitic growth and kinase activity . These effects could have various implications depending on the specific biological context.
Propriétés
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-3-31-23(30)17-6-4-5-7-18(17)24-20(29)14-32-21-13-12-19-25-26-22(28(19)27-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFSYPRPRXDGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




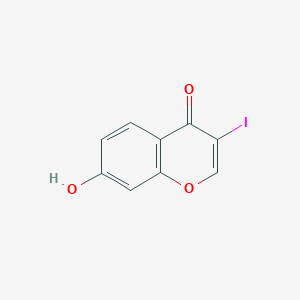

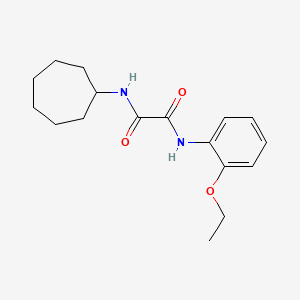
![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)
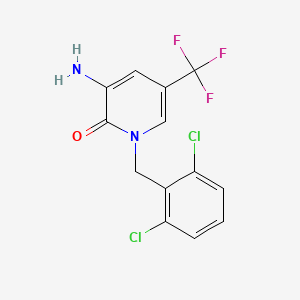
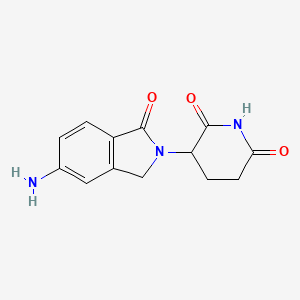
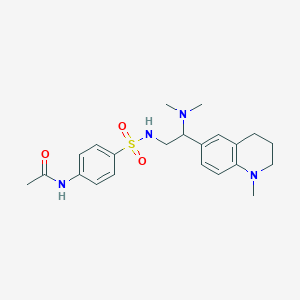

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
